molecular formula C13H8BrF5N2S B1375715 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379812-01-7

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No. B1375715
CAS RN: 1379812-01-7
M. Wt: 399.18 g/mol
InChI Key: SRPJPBHUYXDYAO-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is a complex organic molecule. It contains a benzoimidazole core, which is a bicyclic heteroarene structure, with a bromophenyl group at the 2-position and a pentafluorosulfanyl group at the 5-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoimidazole core, followed by the introduction of the bromophenyl and pentafluorosulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoimidazole core is a planar, aromatic system, which would contribute to the compound’s stability. The bromophenyl and pentafluorosulfanyl groups would likely project out from this plane .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and pentafluorosulfanyl groups. The bromine atom is a good leaving group, which could make the bromophenyl group susceptible to nucleophilic substitution reactions. The pentafluorosulfanyl group is highly electronegative, which could make the compound susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and pentafluorosulfanyl groups could increase the compound’s overall polarity, potentially affecting its solubility, boiling point, and melting point .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Benzimidazole derivatives, including compounds with structural similarities to 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole, have been synthesized and evaluated for their potential antimicrobial and antiviral activities. Studies have shown that certain benzimidazole compounds exhibit selective activity against fungi such as Aspergillus niger and Candida albicans, and against viruses like the vaccinia virus and Coxsackie virus B4. These findings suggest a potential for developing antifungal and antiviral agents based on benzimidazole chemistry (Sharma et al., 2009).

Anticancer Potential

Novel benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. Compounds have been tested against human cancer cell lines such as hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7), with some showing promising IC50 values. This highlights the potential of benzimidazole derivatives, including those similar to 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole, in the development of new anticancer therapies (Elhady et al., 2018).

Antifungal Activity

Benzimidazole derivatives have also been explored for their antifungal properties. Synthesis of novel compounds and evaluation of their antifungal activity have shown effectiveness against strains like Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia, with some compounds exhibiting higher activity than the standard fungicide carbendazim. This suggests a potential application in developing new antifungal agents based on the benzimidazole scaffold (Zhou et al., 2013).

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. The unique combination of functional groups in this compound could give it interesting reactivity or properties that could be exploited in these areas .

properties

IUPAC Name

[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPJPBHUYXDYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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